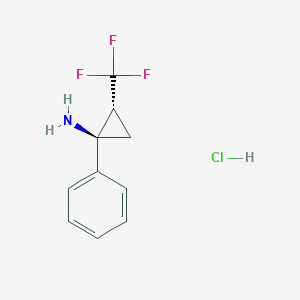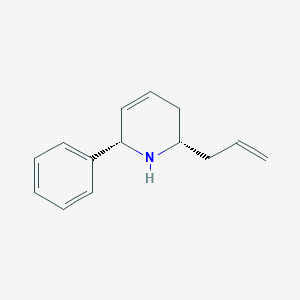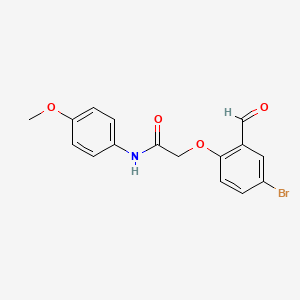![molecular formula C18H23N3O2S B2886039 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958587-10-5](/img/structure/B2886039.png)
2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including structures similar to the specified compound, to evaluate their antimicrobial activity against various bacteria and fungi. This research underscores the potential application of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antimitotic Agents
Another study by Temple and Rener (1992) on chiral isomers of related structures demonstrated their activity in biological systems, suggesting the utility of such compounds in cancer research as potential antimitotic agents. This highlights the significance of stereochemistry in the biological activity of compounds and opens avenues for cancer therapy research (Temple & Rener, 1992).
Oxidative Metabolism
Research by Turini et al. (1998) investigated the oxidative metabolism of similar ethers by liver microsomes, indicating the role of cytochrome P450 isoforms. This study provides insight into the metabolic pathways of such compounds, which is crucial for understanding their pharmacokinetics and potential toxicity (Turini, Amato, Longo, & Gervasi, 1998).
Antimicrobial Activities of Fused Derivatives
Wardkhan, Youssef, Hamed, and Ouf (2008) focused on the synthesis of thiazoles and their fused derivatives, including pyrazole motifs, assessing their in vitro antimicrobial activity. This demonstrates the broad spectrum of biological activities these compounds possess, offering potential as antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
It is known that the compound contains an indole nucleus, which is found in many important synthetic drug molecules . The indole nucleus is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound could potentially interact with its targets through electrophilic substitution.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s structure, which includes an indole nucleus, suggests that it could potentially have broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Indole derivatives are known to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-4-13(5-2)18(22)19-17-15-10-24(23)11-16(15)20-21(17)14-8-6-12(3)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQOMZKHHJUDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B2885960.png)



![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2885965.png)
![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)
![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

